- Synthesis, x-ray crystal structures, and cation-binding properties of alkyl calixaryl esters and ketones, a new family of macrocyclic molecular receptors, Journal of the American Chemical Society, 1989, 111(23), 8681-91
Cas no 97600-39-0 (4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester)
97600-39-0 structure
Product Name:4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
Numero CAS:97600-39-0
MF:C60H80O12
MW:993.27001953125
MDL:MFCD00145373
CID:61904
PubChem ID:87560587
Update Time:2025-05-20
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester
- Tetraethyl 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetate
- Sodium ionophore X
- 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetic Acid Tetraethyl Ester
- aacetate
- C60H80O12
- BBL102985
- STL556794
- ABP001035
- X3580
- p-tert-Butylcalix[4]arene tetrakis(ethyl acetate)
- 600T390
- Sodium ionophore X, Selectophore(TM), function tested
- 4-t-butylcalix[4]arene-tetraacetic acid tetraethyl ester
- 4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosane, acetic acid deriv. (ZCI)
- 4-tert-Butyl calix[4]arene-O,O′,O′′,O′′′-tetraacetic acid tetraethyl ester
- 4-tert-Butylcalix[4]arenetetra-O-acetic acid tetraethyl ester
- 4-tert-Butylcalix[4]arenetetraacetic acid tetraethyl ester
- 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis(2-ethoxy-2-oxoethoxy)calix[4]arene
- CALX-B 4EA
- tert-Butyl calix[4]arenetetraacetic acid tetraethyl ester
- Tetrakis[(4-tert-butyl-2-methylenephenoxy)ethyl acetate]
- 4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
-
- MDL: MFCD00145373
- Inchi: 1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3
- Chiave InChI: HZHADWCIBZZJNV-UHFFFAOYSA-N
- Sorrisi: O=C(COC1C2CC3C(OCC(OCC)=O)=C(CC4C(OCC(OCC)=O)=C(CC5C(OCC(OCC)=O)=C(CC=1C=C(C(C)(C)C)C=2)C=C(C(C)(C)C)C=5)C=C(C(C)(C)C)C=4)C=C(C(C)(C)C)C=3)OCC
Proprietà calcolate
- Massa esatta: 992.56500
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 72
- Conta legami ruotabili: 24
- Complessità: 1420
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 15.4
- Superficie polare topologica: 142
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 0.9747 (rough estimate)
- Punto di fusione: 152.0 to 157.0 deg-C
- Punto di ebollizione: 788.39°C (rough estimate)
- Indice di rifrazione: 1.7500 (estimate)
- PSA: 142.12000
- LogP: 11.32080
- Solubilità: Non disponibile
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S22-S24/25
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2563-1g |
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 96.0%(LC) | 1g |
¥2410.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2563-200mg |
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 96.0%(LC) | 200mg |
¥760.0 | 2022-06-10 | |
| abcr | AB151011-200 mg |
5,11,17,23-p-tert.Butyl-25,26,27,28-tetrakis-[(ethoxycarbonyl)methoxy]-calix[4]arene, 90%; . |
97600-39-0 | 90% | 200 mg |
€150.70 | 2023-07-20 | |
| abcr | AB151011-1 g |
5,11,17,23-p-tert.Butyl-25,26,27,28-tetrakis-[(ethoxycarbonyl)methoxy]-calix[4]arene, 90%; . |
97600-39-0 | 90% | 1 g |
€524.80 | 2023-07-20 | |
| TRC | B750290-500mg |
4-tert-Butylcalix[4]arene-tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 500mg |
$ 689.00 | 2023-04-18 | ||
| TRC | B750290-1g |
4-tert-Butylcalix[4]arene-tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 1g |
$ 1005.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S838562-1g |
Sodium ionophore X |
97600-39-0 | 96% | 1g |
1,969.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 71747-50MG |
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester |
97600-39-0 | 50mg |
¥4011.82 | 2024-12-25 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2563-1G |
Tetraethyl 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetate |
97600-39-0 | >96.0%(HPLC) | 1g |
¥2490.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2563-200MG |
Tetraethyl 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetate |
97600-39-0 | >96.0%(HPLC) | 200mg |
¥760.00 | 2024-04-15 |
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Potassium carbonate , Potassium iodide Solvents: Acetone ; 0.5 h, reflux
1.2 4 d, reflux
1.2 4 d, reflux
Riferimento
- Improved method of synthesis for calixarene ester derivatives, Huaxue Shiji, 2005, 27(2), 111-112
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone
1.2 Reagents: Thiosulfuric acid (H2S35SO3), sodium salt (1:2) Solvents: Water
1.3 Solvents: Dichloromethane
1.2 Reagents: Thiosulfuric acid (H2S35SO3), sodium salt (1:2) Solvents: Water
1.3 Solvents: Dichloromethane
Riferimento
- A convenient approach of preparation of calix[4]arenes bearing ester pendants, Hecheng Huaxue, 2000, 8(2), 151-154
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 1 h, reflux
1.2 10 h, reflux
1.2 10 h, reflux
Riferimento
- The synthesis of p-tert-butylcalix[4]arene derivative of pyridinethiol, Jingxi Yu Zhuanyong Huaxuepin, 2011, 19(10), 16-18
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Acetone ; reflux
Riferimento
- Novel anion receptors based on thiacalix[4]arene derivatives, Tetrahedron, 2004, 60(50), 11383-11390
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 d, reflux
Riferimento
- Solvent-Tunable Binding of Hydrophilic and Hydrophobic Guests by Amphiphilic Molecular Baskets, Journal of Organic Chemistry, 2005, 70(19), 7585-7591
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt → reflux; 5 d, reflux
Riferimento
- Efficient Synthesis of Water-Soluble Calixarenes Using Click Chemistry, Organic Letters, 2005, 7(6), 1035-1037
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Sodium iodide Solvents: Acetone
Riferimento
- Selective extraction of Ga(III) with p-t-butylcalix[4]arene tetrahydroxamic acid, Solvent Extraction Research and Development, 2015, (2015), 25-35
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1.5 h, 67 °C
Riferimento
- Electrografting of calix[4]arenediazonium salts to form versatile robust platforms for spatially controlled surface functionalization, Nature Communications, 2012, ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 22 h, reflux
Riferimento
- Low-generation dendrimers with a calixarene core and based on a chiral C2-symmetric pyrrolidine as imino sugar mimics, Beilstein Journal of Organic Chemistry, 2012, 8, 951-957
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; rt; rt → 60 °C; 5 - 6 h, 60 °C
Riferimento
- Preparation of calixarene derivatives having ethoxycarbonylmethoxy group, Japan, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 1 h, rt
1.2 16 h, rt
1.2 16 h, rt
Riferimento
- N-Alkyl calix[4]azacrowns for the selective extraction of uranium, Dalton Transactions, 2018, 47(41), 14594-14603
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Potassium iodide Solvents: Acetonitrile ; 1 h, reflux
1.2 12 h, reflux
1.2 12 h, reflux
Riferimento
- The synthesis of p-tert-butylcalix[4]arene derivative of pyridinethiol, Huaxue Shiji, 2007, 29(12), 716-718
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate ; 1 h, reflux
1.2 24 h, reflux
1.2 24 h, reflux
Riferimento
- Preparation of calixarene-based peptide conformation mimetics and their biological activity, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; rt; 24 h, reflux; 7 d, reflux
Riferimento
- Preparation and investigation of temperature-responsive calix[4]arene-based molecular gels, RSC Advances, 2017, 7(45), 28476-28482
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 1 h, reflux
1.2 12 h, reflux
1.2 12 h, reflux
Riferimento
- Synthesis of sulfur containing calix[4]arene derivatives, Jingxi Yu Zhuanyong Huaxuepin, 2009, 17(19), 23-24
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 90 min, 67 °C
Riferimento
- Materials graft-coated with amino-functionalized calixarenes directly anchored to the surface of the material, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 20 h, 570 °C
Riferimento
- Luminescent behavior of pyrene-allied calix[4]arene for the highly pH-selective recognition and determination of Zn2+, Hg2+ and I-via the CHEF-PET mechanism: computational experiment and paper-based device, New Journal of Chemistry, 2019, 43(25), 9855-9864
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 20 h, 57 °C
Riferimento
- Design, synthesis and characterization of quinoline-pyrimidine linked calix[4]arene scaffolds as anti-malarial agents, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2016, 84(1-2), 173-178
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone
Riferimento
- Calix[4]arenes with narrow rim 2-mercaptoethoxy substituents as potential precursor molecules for metallacages and sensors, Inorganica Chimica Acta, 2000, , 300-302
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Raw materials
- ethyl 2-chloroacetate
- 4-tert-Butylcalix4arene
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol, 5,11,17,23-tetrakis(1,1-
- Ethyl bromoacetate
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Preparation Products
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:97600-39-0)4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
Numero d'ordine:A1207577
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:47
Prezzo ($):203.0
Email:sales@amadischem.com
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Letteratura correlata
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Amadis Chemical Company Limited
(CAS:97600-39-0)4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
Purezza:99%
Quantità:25g
Prezzo ($):203.0